CBP Bromodomain Inhibition Potency
CPI703 inhibits the CBP bromodomain with an IC50 of 0.47 μM and a KD of 0.35 μM by ITC [1]. In comparison, the benzodiazepinone analog CPI-637 exhibits substantially higher biochemical potency (CBP IC50 0.03 μM, KD ~1.1 nM) [2]. SGC-CBP30 shows a CBP IC50 of 21 nM , and I-CBP112 shows a CBP IC50 of 142–170 nM . CPI703's cellular activity (EC50 2.1 μM by NanoBRET) is also less potent than CPI-637 (cellular EC50 0.3 μM) [1][2]. However, this reduced biochemical potency does not preclude robust functional activity in specific immunological assays (see subsequent evidence items).
| Evidence Dimension | CBP bromodomain inhibition potency (biochemical) |
|---|---|
| Target Compound Data | IC50 = 0.47 μM; KD = 0.35 μM (ITC) |
| Comparator Or Baseline | CPI-637: IC50 = 0.03 μM; SGC-CBP30: IC50 = 21 nM; I-CBP112: IC50 = 142–170 nM |
| Quantified Difference | CPI703 is ~15-fold less potent than CPI-637, ~22-fold less potent than SGC-CBP30, and ~3-fold less potent than I-CBP112 in biochemical assays |
| Conditions | AlphaLISA/ITC for CBP bromodomain (CPI703); TR-FRET for CPI-637; cell-free assay for SGC-CBP30; BLI/AlphaScreen for I-CBP112 |
Why This Matters
Researchers requiring a tool compound with moderate biochemical potency and well-characterized cellular functional activity in T-cell assays may select CPI703 over more potent analogs that have not been equivalently profiled in Treg/TH17 models.
- [1] Ghosh S, Taylor A, Chin M, et al. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition. J Biol Chem. 2016 Jun 17;291(25):13014-27. View Source
- [2] Taylor AM, Vaswani RG, Cote A, et al. CPI-637: A Selective and Cell-Active CBP/EP300 Bromodomain Inhibitor. ACS Med Chem Lett. 2016;7(5):534-539. View Source
